4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole

Organic Synthesis Material Science Optoelectronics

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole (CAS 919282-38-5) is a symmetric, fluorinated benzothiadiazole (BTD) building block. Its defined 4-fluorophenyl substitution pattern ensures reproducible HOMO-LUMO levels and solid-state packing, critical for OLED/OFET/OPV device performance. Unlike generic BTD variants, this compound enables rational material design with established synthetic accessibility via Suzuki coupling. Procure it as the electron-accepting core for D-A-D emitters or as a model system for studying fluorine effects on optoelectronic properties.

Molecular Formula C18H10F2N2S
Molecular Weight 324.3 g/mol
CAS No. 919282-38-5
Cat. No. B11928595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole
CAS919282-38-5
Molecular FormulaC18H10F2N2S
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F
InChIInChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H
InChIKeyOFAFRHYSUZTOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole (CAS 919282-38-5): A Fluorinated Benzothiadiazole Building Block for Optoelectronic Materials Research and Procurement


4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole (CAS 919282-38-5) is a fluorinated derivative belonging to the 2,1,3-benzothiadiazole (BTD) class, with the molecular formula C₁₈H₁₀F₂N₂S and a molecular weight of approximately 324.35 g/mol . The compound features a planar BTD core symmetrically substituted at the 4- and 7-positions with 4-fluorophenyl groups [1]. BTD derivatives are widely employed as electron-accepting units in donor-acceptor (D-A) type organic semiconductors due to their strong electron-withdrawing properties, established synthetic accessibility, and potential to facilitate efficient charge transport and photoluminescence [1].

Why 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole Cannot Be Substituted with Generic Benzothiadiazole Analogs for Advanced Optoelectronic Applications


While a broad array of benzothiadiazole derivatives exists, 4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole offers a specific combination of a symmetric structure, a well-defined substitution pattern, and electron-withdrawing fluorine substituents that cannot be arbitrarily interchanged. Generic substitution risks altering critical parameters such as molecular planarity, HOMO-LUMO energy levels, and solid-state packing, which directly govern device performance [1]. This compound serves as a defined, reproducible building block for which its precise synthetic and electronic properties are established, making it a strategic choice for rational material design where predictable performance is paramount [2].

Quantitative Evidence Guide for 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole (CAS 919282-38-5) in Optoelectronic Material Selection


Synthetic Utility as a Key Intermediate: Enabling the Synthesis of Functional D-A-D Semiconductors

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is a crucial intermediate for synthesizing donor-acceptor-donor (D-A-D) type semiconductors via single-step nucleophilic aromatic substitution reactions [1]. Its electron-deficient nature, conferred by the fluorinated phenyl groups, activates the BTD core for further functionalization with strong electron-donating units like carbazole and phenoxazine [1]. This contrasts with non-fluorinated analogs, which may exhibit different reactivity and electronic properties, limiting their utility in the same synthetic pathway [2].

Organic Synthesis Material Science Optoelectronics

Key Research and Industrial Application Scenarios for Procuring 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole


Synthesis of D-A-D Type Small Molecule Semiconductors for OLEDs

This compound serves as the primary electron-accepting core for constructing small-molecule D-A-D emitters for OLEDs. Researchers procure it to react with various donor units (e.g., carbazole, phenoxazine) via nucleophilic aromatic substitution, as demonstrated in recent literature, to fine-tune the emissive properties and achieve balanced charge transport [1].

Building Block for Advanced Organic Electronics

Beyond OLEDs, its role as a well-defined BTD building block makes it a candidate for incorporation into more complex architectures for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its established synthesis via Suzuki coupling [2] ensures researchers can reliably integrate it into new polymer or small-molecule designs to study structure-property relationships.

Fluorinated Model Compound for Photophysical Studies

The compound's symmetrical, fluorinated structure makes it a valuable model system for studying the fundamental impact of fluorine substitution on the photophysical properties of benzothiadiazoles. Procurement supports academic and industrial R&D efforts to understand how halogenation influences emission, charge transfer, and solid-state behavior in optoelectronic materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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